(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone
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Overview
Description
(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone is a complex organic compound that features a benzofuran core substituted with chlorine, bromine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and an appropriate alkyne under acidic conditions to form the benzofuran ring.
Methylation: The methyl group at the 3 position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Chlorophenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of multiple halogen atoms and a benzofuran core suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The benzofuran core can intercalate with DNA, while the halogen atoms can form halogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone: Lacks the bromine atoms, which may reduce its reactivity and potential biological activity.
(4-Bromophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone: Similar structure but with different halogen substitutions, which can alter its chemical and biological properties.
Uniqueness
The unique combination of chlorine, bromine, and a benzofuran core in (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone provides distinct reactivity and potential for diverse applications. The presence of multiple halogens enhances its ability to participate in halogen bonding, which is crucial for its interaction with biological targets and materials science applications.
This compound’s versatility and unique structural features make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(4-chlorophenyl)-(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCGRQJGVHURRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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